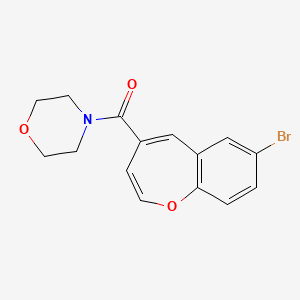

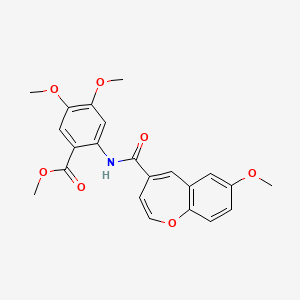

![molecular formula C10H15N5 B6422412 N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5401-48-9](/img/structure/B6422412.png)

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NBM-PP) is an organic compound derived from pyrazolo[3,4-d]pyrimidin-4-amine. It is a heterocyclic compound with a nitrogen atom in the ring and is a member of the pyrazole family of compounds. NBM-PP has been studied for its potential applications in medicinal chemistry, including as an inhibitor of certain enzymes and as a drug candidate for various diseases.

Applications De Recherche Scientifique

CDK2 Inhibitors

The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Applications

The pyrazolo[3,4-d]pyrimidine scaffold, which is present in the compound, is used in the development of kinase inhibitors to treat a range of diseases, including cancer . This scaffold allows the molecules to mimic hinge region binding interactions in kinase active sites .

Antiproliferative Activity

The compound has shown significant antiproliferative activity. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Anti-Inflammatory Applications

The pyrazolopyrimidine moiety, which is a part of the compound, has been used in the design of many pharmaceutical compounds that have anti-inflammatory applications .

Antifungal Applications

The compound, due to its pyrazolopyrimidine moiety, has also been used in the design of pharmaceutical compounds with antifungal applications .

Antidiabetic Applications

The pyrazolopyrimidine moiety has been used in the design of pharmaceutical compounds with antidiabetic applications .

Anti-Alzheimer’s Disease Applications

The compound, due to its pyrazolopyrimidine moiety, has been used in the design of pharmaceutical compounds with applications in the treatment of Alzheimer’s disease .

Antioxidant Applications

The pyrazolopyrimidine moiety has been used in the design of pharmaceutical compounds with antioxidant applications .

Mécanisme D'action

Target of Action

The primary target of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of DNA replication during the S phase. By inhibiting CDK2, N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine prevents the initiation of DNA replication, thereby halting the cell cycle .

Result of Action

The inhibition of CDK2 by N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in the arrest of the cell cycle . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBQKMWSFYWNRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903745 |

Source

|

| Record name | NoName_4484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

5401-48-9 |

Source

|

| Record name | NSC4931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

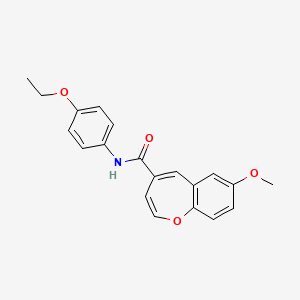

![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

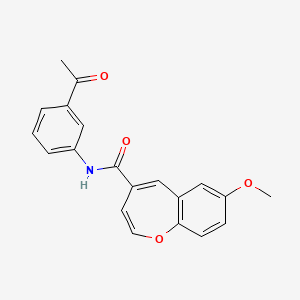

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

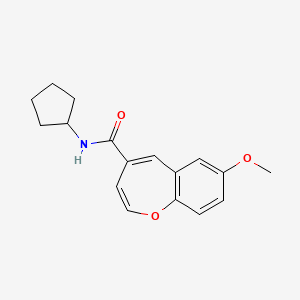

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)

![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6422427.png)